molecular formula C11H12BrClOS B14038653 1-(5-(Bromomethyl)-2-(methylthio)phenyl)-3-chloropropan-1-one

1-(5-(Bromomethyl)-2-(methylthio)phenyl)-3-chloropropan-1-one

Cat. No.: B14038653
M. Wt: 307.63 g/mol
InChI Key: BTGSJTOXXOEFLO-UHFFFAOYSA-N
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Description

1-(5-(Bromomethyl)-2-(methylthio)phenyl)-3-chloropropan-1-one is a brominated aromatic ketone with the molecular formula C₁₁H₁₂BrClOS and a molecular weight of 307.63 g/mol . Its structure features a propan-1-one backbone substituted with a 3-chloro group and a phenyl ring containing a bromomethyl (-CH₂Br) group at the 5-position and a methylthio (-SMe) group at the 2-position. The CAS registry number is 1806538-12-4, and it is typically synthesized with a purity of ≥98% . The compound’s unique combination of electron-withdrawing (Br, Cl) and electron-donating (methylthio) groups makes it a versatile intermediate in organic synthesis, particularly in cross-coupling reactions or as a precursor for pharmaceuticals .

Properties

Molecular Formula

C11H12BrClOS

Molecular Weight

307.63 g/mol

IUPAC Name

1-[5-(bromomethyl)-2-methylsulfanylphenyl]-3-chloropropan-1-one

InChI

InChI=1S/C11H12BrClOS/c1-15-11-3-2-8(7-12)6-9(11)10(14)4-5-13/h2-3,6H,4-5,7H2,1H3

InChI Key

BTGSJTOXXOEFLO-UHFFFAOYSA-N

Canonical SMILES

CSC1=C(C=C(C=C1)CBr)C(=O)CCCl

Origin of Product

United States

Preparation Methods

Molecular Structure and Properties

Property Data
Molecular Formula C11H12BrClOS
Molecular Weight ~307.63 g/mol
Key Functional Groups Bromomethyl, Methylthio, Chloropropanone
Structural Features Aromatic ring with ortho methylthio and para bromomethyl substituents, chlorinated aliphatic ketone side chain

The presence of bromine and chlorine atoms as halogens and sulfur in the methylthio group allows for diverse reactivity such as nucleophilic substitutions and electrophilic aromatic substitutions, which are exploited in its synthesis and derivatization.

Preparation Methods of 1-(5-(Bromomethyl)-2-(methylthio)phenyl)-3-chloropropan-1-one

Detailed Synthetic Routes

Starting Materials
  • Aromatic precursors such as 2-(methylthio)phenol or 2-(methylthio)benzaldehyde derivatives
  • Brominating agents (e.g., N-bromosuccinimide (NBS), bromine)
  • Chlorinating agents (e.g., thionyl chloride, phosphorus oxychloride)
  • Propanone derivatives or chloropropanone for side chain introduction
Stepwise Synthesis
Step Reaction Type Reagents & Conditions Notes & Observations
1 Methylthiolation Reaction of phenol or aromatic precursor with methylthiolating agents (e.g., methylthiol under basic conditions) Introduces methylthio group at 2-position with regioselectivity.
2 Bromomethylation Bromination using N-bromosuccinimide (NBS) under light irradiation or radical initiators Selective bromination at benzylic methyl group to form bromomethyl substituent at 5-position. Control of temperature (~0-5°C) improves selectivity.
3 Side Chain Attachment Nucleophilic substitution or Friedel-Crafts acylation using 3-chloropropanone or its derivatives Forms the 3-chloropropan-1-one side chain at the aromatic ring. Acidic or basic catalysts may be used depending on conditions.
Representative Synthetic Example
  • Starting from 2-(methylthio)phenol, methylthiolation is confirmed by NMR.
  • Bromomethylation is performed with NBS in CCl4 under UV light, yielding the 5-(bromomethyl) intermediate.
  • Finally, reaction with 3-chloropropanone in the presence of a Lewis acid catalyst (e.g., AlCl3) yields the target compound.

Alternative Synthetic Approaches

Reaction Conditions and Optimization

Parameter Typical Conditions Impact on Yield & Purity
Temperature 0-5°C for bromination; room temp to reflux for acylation Low temp reduces side reactions during bromination; higher temps favor acylation completion
Solvent CCl4, dichloromethane, or chloroform for bromination; dichloromethane or acetonitrile for acylation Nonpolar solvents favor radical bromination; polar solvents improve acylation efficiency
Catalysts Lewis acids (AlCl3, FeCl3) for acylation; radical initiators (AIBN) for bromination Catalysts improve reaction rates and selectivity
Reaction Time 2-6 hours depending on step Longer times may increase yield but risk decomposition
pH Control Neutral to slightly acidic for bromination; basic conditions avoided to prevent side reactions pH influences stability of intermediates

Analytical and Characterization Data

  • NMR Spectroscopy: Confirms substitution pattern; characteristic signals for bromomethyl (singlet ~4.5 ppm), methylthio (singlet ~2.4 ppm), and aromatic protons.
  • Mass Spectrometry: Molecular ion peak consistent with 307.63 g/mol.
  • Infrared Spectroscopy: Carbonyl stretch around 1680 cm⁻¹; C–Br and C–S bonds show characteristic absorptions.
  • Elemental Analysis: Matches theoretical C, H, Br, Cl, S content.
  • Chromatography: Purity assessed by HPLC or GC-MS; retention times consistent with expected compound.

Comparative Summary of Preparation Methods

Method Starting Material Key Reagents Advantages Limitations
Stepwise Methylthiolation → Bromomethylation → Acylation 2-(methylthio)phenol or derivatives Methylthiol, NBS, chloropropanone, AlCl3 High regioselectivity; well-documented Multi-step; requires careful control of conditions
Direct Bromination of Preformed Ketone 1-(2-(methylthio)phenyl)-3-chloropropan-1-one Bromine or NBS Fewer steps Risk of overbromination; less selective
Nucleophilic Substitution on Brominated Aromatic 5-(bromomethyl)-2-(methylthio)benzene Chloropropanone derivatives Potentially higher yields Requires availability of brominated precursor

Research Findings and Practical Notes

  • Yield Optimization: Use of light irradiation during bromination enhances radical formation, improving bromomethyl group installation.
  • Purification: Column chromatography on silica gel with gradient elution (hexane/ethyl acetate) is effective.
  • Stability: The compound is stable under ambient conditions but sensitive to prolonged light exposure and strong bases.
  • Reactivity: The bromomethyl and chloropropanone groups are reactive sites for further functionalization, enabling synthesis of derivatives with potential biological activity.
  • Applications: Used as an intermediate in pharmaceutical synthesis, agrochemical development, and materials science.

Chemical Reactions Analysis

1-(5-(Bromomethyl)-2-(methylthio)phenyl)-3-chloropropan-1-one undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents used.

    Addition Reactions: The chloropropanone moiety can participate in addition reactions with various nucleophiles.

Common reagents used in these reactions include strong bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and the reagents used.

Scientific Research Applications

1-(5-(Bromomethyl)-2-(methylthio)phenyl)-3-chloropropan-1-one has several scientific research applications:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is studied for its potential pharmacological properties and as a precursor to drug candidates.

    Material Science: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(5-(Bromomethyl)-2-(methylthio)phenyl)-3-chloropropan-1-one involves its interaction with various molecular targets. The bromomethyl and chloropropanone groups can form covalent bonds with nucleophilic sites on biomolecules, leading to potential biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Analogs with Aromatic Ketone Backbones

The following compounds share structural similarities, differing primarily in substituent positions or functional groups:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Substituent Positions Notable Properties/Applications References
1-(4-(Bromomethyl)-3-(methylthio)phenyl)-3-chloropropan-1-one (Positional isomer) C₁₁H₁₂BrClOS 307.63 Bromomethyl, methylthio, chloro, ketone Bromomethyl at 4-position , methylthio at 3-position Similar reactivity but altered steric/electronic effects due to substituent rearrangement
1-(5-Chlorothiophen-2-yl)-3-phenylprop-2-en-1-one C₁₄H₁₁ClO₂S 278.75 Chlorothiophene, enone, phenyl Chlorine at thiophene 5-position, enone conjugated system Photophysical applications due to extended conjugation
(E)-1-(5-Bromothiophen-2-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one C₁₆H₁₅BrO₄S 391.26 Bromothiophene, trimethoxyphenyl, enone Bromine at thiophene 5-position, methoxy groups at phenyl 3,4,5-positions Potential anticancer activity; trimethoxy groups enhance lipophilicity
2-Bromo-1-(4-methylphenyl)-3-phenylprop-2-en-1-one C₁₆H₁₃BrO 301.18 Bromo, enone, methylphenyl Bromine at β-position of enone, methyl at phenyl 4-position Intermediate in heterocyclic synthesis; dibromination followed by elimination
1-(4-Chlorophenyl)-2-cyclopropylpropan-1-one C₁₂H₁₃ClO 208.68 Chlorophenyl, cyclopropyl, ketone Cyclopropyl at propanone β-position Simplified structure lacking bromine/thioether; used in agrochemical studies

Key Differences and Implications

Substituent Position Effects :

  • The 5-bromomethyl group in the target compound vs. the 4-bromomethyl isomer alters electronic distribution. The 5-position bromine may enhance para-directed electrophilic substitution, whereas the 4-position isomer could exhibit meta-directing effects due to steric hindrance.
  • The methylthio group at the 2-position in the target compound provides moderate electron donation, stabilizing adjacent electrophilic centers, unlike the 3-methylthio isomer .

Functional Group Variations: Enone systems (e.g., in ) enable conjugation, increasing UV absorption and reactivity in cycloadditions, unlike the non-conjugated ketone in the target compound. Trimethoxyphenyl groups () enhance lipophilicity and bioavailability compared to the target compound’s simpler phenyl ring.

Synthetic Utility: The target compound’s bromomethyl group facilitates nucleophilic substitutions (e.g., Suzuki couplings), whereas β-bromo enones () are prone to elimination reactions. The absence of a thioether in compounds like reduces sulfur-based reactivity (e.g., oxidation to sulfones), limiting their utility in certain catalytic cycles.

Biological Activity

1-(5-(Bromomethyl)-2-(methylthio)phenyl)-3-chloropropan-1-one, with the chemical formula C11_{11}H12_{12}BrClOS and a molecular weight of approximately 307.63 g/mol, is an organic compound notable for its complex structure and potential biological activities. This compound features a bromomethyl group, a methylthio group, and a chloropropanone moiety, which contribute to its unique chemical properties and reactivity.

PropertyValue
Molecular FormulaC11_{11}H12_{12}BrClOS
Molecular Weight307.63 g/mol
Density1.48 g/cm³ (predicted)
Boiling Point~386.3 °C (predicted)

The presence of the bromomethyl and methylthio groups suggests that this compound may interact with various biological targets, potentially leading to significant biological properties such as antimicrobial or anticancer activities.

Anticancer Potential

Research into structurally related compounds indicates that derivatives featuring bromomethyl and methylthio functionalities often exhibit notable anticancer properties. For instance, similar compounds have been evaluated for their effectiveness against various human cancer cell lines, demonstrating promising results in inhibiting cell proliferation and inducing apoptosis . The electrophilic nature of the bromomethyl group allows it to form covalent bonds with nucleophilic sites in biomolecules, which could enhance its bioactivity.

The biological activity of this compound may be attributed to several mechanisms:

  • Electrophilic Interactions : The bromomethyl group acts as an electrophile, potentially forming covalent bonds with nucleophiles in proteins or nucleic acids.
  • Modulation of Lipophilicity : The methylthio group may enhance the compound's lipophilicity, promoting better interactions with cellular membranes and hydrophobic regions within proteins.
  • Cell Cycle Arrest : Similar compounds have been shown to induce cell cycle arrest at the G2/M phase, which is critical for cancer therapy strategies .

Future Directions

Further studies are necessary to elucidate the specific biological activities of this compound. Investigating its interactions with various biological targets and conducting in vivo studies will be crucial for understanding its therapeutic potential.

Q & A

Basic: What spectroscopic techniques are recommended for characterizing structural features of this compound, and how should key spectral data be interpreted?

Methodological Answer:

  • IR Spectroscopy : Identify functional groups via characteristic absorption bands. For analogous brominated/chlorinated ketones, the C=O stretch typically appears near 1645 cm⁻¹ , while C-S and C-Br stretches are observed at 785 cm⁻¹ and 807 cm⁻¹ , respectively .
  • ¹H NMR : Analyze coupling patterns and chemical shifts. For example:
    • δ 7.01–7.75 ppm : Aromatic protons and enone protons (J = 4–16 Hz, indicating trans-configuration in α,β-unsaturated ketones) .
    • δ 3.3–3.5 ppm : Methylthio (SCH₃) protons (if present as a singlet).
Spectral FeatureObserved Value (Example)Assignment
IR C=O stretch1645 cm⁻¹Ketone
¹H NMR (δ 7.26)d, J = 16 HzCO-CH=CH

Basic: What synthetic routes are effective for preparing this compound, and what parameters optimize yield?

Methodological Answer:

  • Bromination of Precursors : React 1-(5-methyl-2-(methylthio)phenyl)-3-chloropropan-1-one with N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) in CCl₄ at 80°C .
  • Critical Parameters :
    • Solvent Choice : Chloroform or CCl₄ for halogenation reactions .
    • Stoichiometry : Maintain a 1:1 molar ratio of precursor to brominating agent to avoid over-bromination.
    • Purification : Crystallize from acetone/hexane mixtures to isolate pure product (>95% yield) .

Advanced: How can single-crystal XRD resolve ambiguities in molecular geometry?

Methodological Answer:

  • Crystallization : Grow crystals via slow evaporation of acetone or dichloromethane solutions .
  • Key Analyses :
    • Torsion Angles : Measure dihedral angles between aromatic rings (e.g., 40.69° between thiophene and phenyl rings in analogous structures) .
    • Intermolecular Interactions : Identify C–H···π (2.8–3.1 Å) and halogen···halogen contacts (Br···Cl: 3.698 Å) that stabilize crystal packing .
  • Refinement : Use riding models for H-atoms and anisotropic displacement parameters for heavy atoms .

Advanced: How to address discrepancies in reported reactivity data for bromomethyl-substituted ketones?

Methodological Answer:

  • Controlled Replication : Standardize solvent, temperature, and catalyst systems across studies. For example, conflicting bromination rates may arise from varying solvent polarities .
  • Data Cross-Validation : Combine DFT calculations (e.g., Gaussian09) with experimental kinetics to rationalize unexpected reaction pathways .
  • Limitations : Note that small sample sizes or degradation during storage (e.g., organic compound instability over 9-hour experiments) can skew results .

Advanced: How do bromomethyl and methylthio groups influence derivatization regioselectivity?

Methodological Answer:

  • Steric Effects : The bulky bromomethyl group directs electrophilic substitution to the para position of the phenyl ring.
  • Electronic Effects : Methylthio (S–CH₃) acts as an electron-donating group, activating the ring for nucleophilic attacks at ortho/para positions .
  • Case Study : In Pd-catalyzed cross-couplings, the bromomethyl group undergoes Suzuki-Miyaura reactions preferentially over the chloropropanone moiety .

Basic: What purification methods ensure high-purity isolation?

Methodological Answer:

  • Column Chromatography : Use silica gel with hexane/ethyl acetate (4:1) for baseline separation of brominated byproducts .
  • Recrystallization : Optimize solvent polarity (e.g., acetone for high solubility, hexane for anti-solvent precipitation) .
  • Purity Validation :
    • HPLC : C18 column, acetonitrile/water (70:30), retention time ~12.5 min .
    • Melting Point : Compare observed mp (e.g., 145–147°C) to literature values .

Advanced: What intermolecular interactions govern crystal packing in halogenated propanones?

Methodological Answer:

  • Dominant Interactions :
    • Halogen Bonds : Br···Cl (3.7 Å) and Br···O (3.2 Å) contacts contribute to layered 2D architectures .
    • C–H···π : Aromatic H-atoms interact with adjacent phenyl rings (distance: 2.9 Å, angle: 145°) .
  • Material Implications : These interactions enhance thermal stability (TGA data shows decomposition >200°C) and influence solubility in polar aprotic solvents .

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